molecular formula C21H24N6O3 B11007283 N-{3-[2-(4-morpholinyl)ethoxy]phenyl}-2-phenyl-2-(1H-tetraazol-1-yl)acetamide

N-{3-[2-(4-morpholinyl)ethoxy]phenyl}-2-phenyl-2-(1H-tetraazol-1-yl)acetamide

Cat. No.: B11007283
M. Wt: 408.5 g/mol
InChI Key: OSJWVJUUGFDTTE-FQEVSTJZSA-N
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Description

(2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholinoethoxy group, a phenyl group, and a tetraazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholinoethoxy phenyl derivative, followed by the introduction of the phenyl and tetraazolyl groups under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Medicine: In medicine, (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE is investigated for its potential pharmacological properties. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.

Industry: In industry, this compound is used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in the production of advanced materials for various applications, including electronics, aerospace, and automotive industries.

Mechanism of Action

The mechanism of action of (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: (2S)-N-[3-(2-MORPHOLINOETHOXY)PHENYL]-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHANAMIDE is unique due to its combination of a morpholinoethoxy group, a phenyl group, and a tetraazolyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-N-[3-(2-morpholin-4-ylethoxy)phenyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C21H24N6O3/c28-21(20(27-16-22-24-25-27)17-5-2-1-3-6-17)23-18-7-4-8-19(15-18)30-14-11-26-9-12-29-13-10-26/h1-8,15-16,20H,9-14H2,(H,23,28)/t20-/m0/s1

InChI Key

OSJWVJUUGFDTTE-FQEVSTJZSA-N

Isomeric SMILES

C1COCCN1CCOC2=CC=CC(=C2)NC(=O)[C@H](C3=CC=CC=C3)N4C=NN=N4

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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